molecular formula C14H16N4O4S B2781200 1-methyl-3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one CAS No. 2320221-24-5

1-methyl-3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2781200
CAS No.: 2320221-24-5
M. Wt: 336.37
InChI Key: NUDIDLTTXLHQBC-UHFFFAOYSA-N
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Description

1-methyl-3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound that features multiple functional groups, including an imidazole ring, a sulfonyl group, an azetidine ring, and a pyridinone moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole and azetidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these steps include:

    Imidazole derivatives: Starting materials for the imidazole ring.

    Azetidine derivatives: Starting materials for the azetidine ring.

    Sulfonyl chlorides: For introducing the sulfonyl group.

    Coupling agents: Such as EDCI or DCC for amide bond formation.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one: Similar in structure but with variations in functional groups.

    This compound: Another analog with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-methyl-3-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-16-6-3-4-11(12(16)19)13(20)18-8-10(9-18)23(21,22)14-15-5-7-17(14)2/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDIDLTTXLHQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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